molecular formula C9H8N4O3 B13635062 methyl3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate

methyl3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate

Cat. No.: B13635062
M. Wt: 220.18 g/mol
InChI Key: BIXXFRYPVWTBBD-UHFFFAOYSA-N
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Description

Methyl3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate is a heterocyclic compound that contains a tetrazole ring fused with a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazide with carbon dioxide to form the tetrazole ring, followed by esterification to introduce the methyl benzoate moiety . The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The tetrazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the tetrazole ring.

Scientific Research Applications

Methyl3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate involves its interaction with specific molecular targets. The tetrazole ring can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate is unique due to its specific combination of a tetrazole ring and a benzoate ester. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

Methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its impact in various biological contexts.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its ability to mimic carboxylic acid functionalities in biological systems. The presence of the benzoate moiety suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. In particular, methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate has shown effectiveness against various bacterial strains. A study conducted by demonstrated that derivatives of tetrazoles can inhibit bacterial growth by disrupting cell wall synthesis.

Anticancer Properties

The compound's structural attributes suggest potential anticancer activity. Tetrazoles have been associated with the inhibition of specific cancer cell lines through apoptosis induction and cell cycle arrest. In vitro studies revealed that methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate can induce apoptosis in human cancer cells by activating caspase pathways .

Enzyme Inhibition

Methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate has also been investigated for its ability to inhibit key enzymes involved in metabolic pathways. For instance, it has been reported to inhibit protein tyrosine phosphatase 1B (PTP1B), an important target in diabetes and obesity research . This inhibition could lead to enhanced insulin signaling and improved glucose homeostasis.

The mechanisms through which methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate exerts its biological effects include:

1. Interaction with Receptors:

  • The compound may interact with G protein-coupled receptors (GPCRs), influencing various signaling pathways that regulate cellular functions .

2. Modulation of Enzymatic Activity:

  • By inhibiting enzymes such as PTP1B, the compound alters metabolic processes that are crucial for maintaining cellular homeostasis.

3. Induction of Apoptosis:

  • The activation of apoptotic pathways through caspase activation leads to programmed cell death in cancerous cells.

Case Studies

StudyObjectiveFindings
Study on Antimicrobial Effects Evaluate antimicrobial activity against bacterial strainsMethyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate showed significant inhibition of bacterial growth .
Anticancer Activity Assessment Investigate effects on human cancer cell linesInduced apoptosis and cell cycle arrest; effective against multiple cancer types .
Enzyme Inhibition Study Assess inhibition of PTP1BDemonstrated potential for improving insulin sensitivity and glucose metabolism .

Properties

Molecular Formula

C9H8N4O3

Molecular Weight

220.18 g/mol

IUPAC Name

methyl 3-(5-oxo-1H-tetrazol-4-yl)benzoate

InChI

InChI=1S/C9H8N4O3/c1-16-8(14)6-3-2-4-7(5-6)13-9(15)10-11-12-13/h2-5H,1H3,(H,10,12,15)

InChI Key

BIXXFRYPVWTBBD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2C(=O)NN=N2

Origin of Product

United States

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